molecular formula C9H15BrO B124737 2-Bromo-1-cycloheptylethanone CAS No. 155412-18-3

2-Bromo-1-cycloheptylethanone

Cat. No. B124737
M. Wt: 219.12 g/mol
InChI Key: BSEIUQKEQFKWLL-UHFFFAOYSA-N
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Description

2-Bromo-1-cycloheptylethanone, also known as BCHE, is an organic compound with a molecular weight of 209.1 g/mol and a chemical formula of C7H11BrO. It is a colorless, volatile liquid with a boiling point of 97-98°C and a melting point of -76°C. BCHE is a versatile compound that has been studied for its potential applications in the synthesis of organic molecules, its mechanism of action, and its biochemical and physiological effects.

Scientific Research Applications

Computational Studies in Chemistry

2-Bromo-1-arylethanones, including derivatives like 2-bromo-1-cycloheptylethanone, have been the subject of computational studies. These studies involve reactions between imidazole and 2-bromo-1-arylethanones, using Density Functional Theory (DFT) calculations. Such research explores the molecular aspects of these chemical reactions, providing insights into their potential applications in chemical synthesis (Erdogan & Erdoğan, 2019).

Synthesis Applications

2-Bromo-cyclohexenecarbaldehyde, closely related to 2-bromo-1-cycloheptylethanone, has seen extensive use in synthetic applications. It's a crucial tool for constructing various compounds with biological, medicinal, and material applications. The advancements in bromovinyl aldehyde chemistry, particularly under palladium-catalyzed conditions, highlight the importance of these compounds in synthetic chemistry (Ghosh & Ray, 2017).

Chemical Synthesis and Reactions

The compound has been utilized in various chemical syntheses and reactions. For instance, 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, produced by the reaction of 1-bromo-2,3,4,5-tetraethylalumole with 3-hexyne, demonstrates the complex reactions these compounds can undergo. These findings are significant for understanding the mechanisms of such chemical reactions (Agou et al., 2015).

Pharmaceutical Applications

In the pharmaceutical field, 2-bromo-1-arylethanones are investigated for their potential in drug development. Studies focus on the cyclization reactions of certain compounds with α-bromoketones, which is crucial for understanding the structure of synthesized compounds and their potential as drugs (Perekhoda et al., 2017).

Antibacterial Activity

2-Bromo-1-arylethanones have been examined for their antimicrobial properties. A study on the synthesis of 2-(2-ethoxy-5-substituted-indol-3-ylidene)-1-arylethanones and related compounds revealed significant antibacterial activity, suggesting their potential use in developing new antibacterial agents (Ashok et al., 2015).

Innovative Synthesis Techniques

Research also delves into innovative synthesis techniques involving 2-bromo-1-arylethanones. For example, the use of olefin templates in queued chemical transformations using late transition metal catalysis demonstrates the versatility of these compounds in complex synthesis processes (Ghasemi et al., 2004).

properties

IUPAC Name

2-bromo-1-cycloheptylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO/c10-7-9(11)8-5-3-1-2-4-6-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEIUQKEQFKWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618716
Record name 2-Bromo-1-cycloheptylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-cycloheptylethan-1-one

CAS RN

155412-18-3
Record name 2-Bromo-1-cycloheptylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-cycloheptylethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An ice cold solution of 19.0 g of cycloheptyl methyl ketone in 100 ml of methyl alcohol was treated dropwise with 7 ml of bromine. After 5 min, the ice bath was removed and the reaction mixture was allowed to warm to room temperature. The reaction mixture was then diluted with 500 ml of water and extracted with ethyl ether (3×75 ml). The combined extracts were washed with saturated sodium bicarbonate, brine, dried (MgSO4) and condensed in vacuo to yield 29.9 g of bromomethyl cycloheptyl ketone as an oil.
[Compound]
Name
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0 (± 1) mol
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19 g
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7 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Li, P Cai, D Xu, Q Guo, S Xue - The Journal of Organic …, 2007 - ACS Publications
… Treatment of 2-bromo-1-cyclohexylethanone and 2-bromo-1-cycloheptylethanone with 2.0 equiv of Furukawa reagent furnished the products 2,4-dicyclohexylfuran 5a and 2,4-…
Number of citations: 34 pubs.acs.org

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